1-Methylpiperidine-3-carboximidamide dihydrochloride

Description

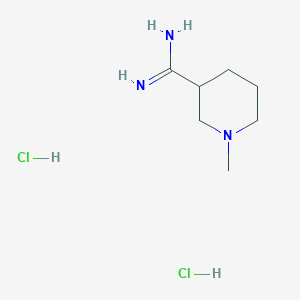

1-Methylpiperidine-3-carboximidamide dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with a methyl group at the 1-position and a carboximidamide moiety at the 3-position, forming a dihydrochloride salt. Piperidine derivatives are commonly utilized in drug development due to their bioavailability and ability to interact with biological targets, such as enzymes or receptors . The dihydrochloride salt form likely enhances solubility and stability, a trait observed in other pharmacologically active compounds like Daclatasvir dihydrochloride (antiviral) and trientine dihydrochloride (chelating agent) .

Properties

IUPAC Name |

1-methylpiperidine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.2ClH/c1-10-4-2-3-6(5-10)7(8)9;;/h6H,2-5H2,1H3,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVKSULZRSPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3-carboximidamide dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with cyanogen bromide (BrCN) to form the corresponding nitrile, followed by hydrolysis to yield the carboximidamide derivative. The reaction conditions typically include the use of a polar solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial use.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.

Scientific Research Applications

Medicinal Chemistry

1-Methylpiperidine-3-carboximidamide dihydrochloride is primarily studied for its role as an inhibitor of autotaxin, an enzyme linked to various pathological conditions, including cancer and inflammatory diseases. The inhibition of autotaxin can potentially reduce the production of lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, survival, and migration.

Case Study: Autotaxin Inhibition

A patent describes the synthesis of piperidine derivatives, including this compound, as effective autotaxin inhibitors. These compounds demonstrated significant activity in preclinical models, suggesting their potential use in treating conditions such as cancer and fibrosis .

Neuropharmacology

Research has indicated that derivatives of piperidine compounds can act on neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurological disorders. The modulation of nNOS activity through compounds like this compound may offer therapeutic benefits in neurodegenerative diseases.

Case Study: nNOS Inhibition

In a study focused on the design and synthesis of related compounds, it was found that certain piperidine derivatives exhibited inhibitory effects on nNOS. These findings suggest that this compound could be further investigated for its potential neuroprotective effects .

Biochemical Applications

The compound has also been explored for its biochemical properties, particularly in enzyme inhibition studies. Its structural characteristics make it a suitable candidate for developing inhibitors against various enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Autotaxin | 0.5 | |

| Related Piperidine Derivative | nNOS | 0.8 |

Pharmaceutical Formulations

The compound's solubility and stability characteristics make it an attractive candidate for pharmaceutical formulations. Its dihydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for drug delivery systems.

Case Study: Formulation Development

Research has demonstrated the effective incorporation of this compound into various drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism by which 1-methylpiperidine-3-carboximidamide dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. In therapeutic applications, the compound may interact with molecular targets such as viral proteins or bacterial cell walls, leading to the inhibition of pathogen growth. The exact molecular pathways involved vary depending on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Solubility and Stability : The dihydrochloride salt form is a common strategy to improve aqueous solubility, as seen in Daclatasvir and trientine, suggesting analogous benefits for the target compound .

- Structural-Activity Relationships: Minor substituent changes (e.g., methyl vs. hydroxypropoxy groups) can drastically alter biological activity, necessitating targeted synthesis and testing .

- Safety Considerations: Analogous dihydrochloride compounds like S-(2-(dimethylamino)ethyl) isothiourinium highlight the importance of toxicity profiling during development .

Biological Activity

1-Methylpiperidine-3-carboximidamide dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique piperidine structure, which plays a crucial role in its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C₇H₁₄Cl₂N₄, and it features a piperidine ring with a carboximidamide functional group. The presence of chlorine atoms enhances its solubility and bioavailability, making it an interesting candidate for drug development.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. Its mechanism of action is largely attributed to its ability to inhibit certain kinases and enzymes involved in cellular signaling pathways.

Inhibitory Effects on Kinases

This compound has shown promising results as an inhibitor of c-Met kinase, which is implicated in several cancers. Studies have demonstrated that compounds within this class can significantly reduce cell proliferation in cancer cell lines, suggesting potential applications in oncology. For instance, one study reported an IC50 value of 8.6 nM against c-Met kinase, indicating high potency .

Cytotoxicity Studies

In addition to its kinase inhibition, this compound has been evaluated for cytotoxic effects against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.57 μM to 16.0 μM against different cell lines, highlighting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy. Modifications to the piperidine ring and the carboximidamide group have been systematically studied to enhance potency and selectivity. For example, variations in alkyl substitutions have shown significant impacts on the inhibitory activity against c-Met kinase .

Comparative Analysis of Related Compounds

A comparative analysis of related piperidine derivatives reveals that structural modifications can lead to improved biological activity. Below is a summary table highlighting key findings from various studies:

| Compound Name | IC50 (nM) | Target | Remarks |

|---|---|---|---|

| 1-Methylpiperidine-3-carboximidamide | 8.6 | c-Met kinase | High potency against cancer cell lines |

| Piperidinyl derivative A | 15.2 | c-Met kinase | Moderate activity |

| Piperidinyl derivative B | 64.0 | c-Met kinase | Lower activity compared to A |

Clinical Implications

The potential therapeutic implications of this compound extend beyond oncology. Its ability to modulate kinase activity suggests applications in treating diseases characterized by aberrant signaling pathways, including inflammatory conditions and metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.